REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[NH2:10][NH2:11].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:9][S:8][C:4]1[N:3]=[C:2]([NH:10][NH2:11])[CH:7]=[CH:6][N:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1)SC
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hrs
|
Duration
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3 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered solid was rinsed with ethanol (30 mL)
|
Type
|
CUSTOM
|
Details
|
The combined ethanol solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude oily mixture which
|
Type
|
CUSTOM
|
Details
|
was purified by ISCO flash column chromatography (30% to 100% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 57.6% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |